N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
説明
N-[2-(3-Methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a 3-methyl group on the triazolo ring and a 3-methoxyphenethylamine substituent at position 6. Its structure combines a fused [1,2,3]triazolo[4,5-d]pyrimidine core with a methoxy-substituted aromatic side chain, which may enhance binding affinity to biological targets such as kinases or receptors. The compound’s synthesis typically involves nucleophilic substitution at position 7 using amines under basic conditions .
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-20-14-12(18-19-20)13(16-9-17-14)15-7-6-10-4-3-5-11(8-10)21-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYXCPVWPNLAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via a substitution reaction, often using a suitable halide derivative and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions: N-[2-(3-methoxyphenyl
生物活性
N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structure features a triazolo-pyrimidine core which is known for its diverse biological properties. The presence of the methoxyphenyl group is significant for enhancing its biological activity.
Biological Activity Overview
The biological activity of N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been evaluated in various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar triazolo-pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound showed promising results in inhibiting the proliferation of cancer cells such as MDA-MB-231 (breast cancer cell line) with an IC50 value indicating effective cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine | MDA-MB-231 | 27.6 | |
| Thieno[2,3-d]pyrimidine derivatives | MDA-MB-231 | 29.3 |
This indicates that structural modifications can enhance the potency of triazolo-pyrimidine derivatives against specific cancer types.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine have also been evaluated for their antimicrobial efficacy. Studies indicate that some derivatives exhibit substantial antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Activity Level | Reference |
|---|---|---|---|
| N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine | Staphylococcus aureus | High | |
| Pyrimidine derivatives | E. coli | Moderate |
The mechanism by which N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine exerts its biological effects is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds may promote programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives:
- Study on MDA-MB-231 Cells : A study demonstrated that modifications to the triazolo-pyrimidine structure significantly increased cytotoxicity against breast cancer cells.
- Antimicrobial Efficacy : Another investigation reported that specific substitutions on the pyrimidine ring enhanced antibacterial activity against resistant strains of bacteria.
類似化合物との比較
Substituent Variations at Position 3
Substituent Variations at Position 7
- Target Compound : The 3-methoxyphenethylamine group introduces electron-donating methoxy groups, which could modulate electronic interactions with target proteins.
- Compound 6 (Ev2): Uses a pyridin-3-ylmethylamine substituent.
- Compound 17 (Ev4) : Contains a 4-methoxyphenethylamine group. Positional isomerism (3- vs. 4-methoxy) may alter binding orientation and potency .
Substituent Variations at Position 5
- Target Compound: No substituent at position 5 (hydrogen atom).
- Compound 3 (Ev1) : A propylthio group at position 4. Sulfur-containing groups can enhance hydrophobic interactions but may introduce metabolic liabilities .
- Compound 21 (Ev6) : Substituted with an ethyl group. Alkyl chains at position 5 may influence conformational flexibility .
Triazolo Ring Isomerism
- Target Compound : [1,2,3]Triazolo[4,5-d]pyrimidine core.
- Compound 17 (Ev4) : [1,2,4]Triazolo[1,5-a]pyrimidine isomer. Differences in ring fusion alter electronic distribution and steric accessibility, impacting biological activity .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves a multi-step process starting with the preparation of the triazolo[4,5-d]pyrimidine core. A common route includes:
- Cyclization of precursors (e.g., substituted pyrimidines) under acidic or thermal conditions to form the heterocyclic core.
- Amine functionalization via nucleophilic substitution or reductive amination to attach the 2-(3-methoxyphenyl)ethyl group.
- Purification using column chromatography or recrystallization to isolate the final product .
Critical parameters include solvent selection (e.g., dichloromethane or DMF), temperature control, and catalyst use (e.g., palladium for cross-coupling reactions).
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing triazole protons from pyrimidine protons).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- HPLC-PDA/UV : For purity assessment, especially to detect trace impurities from synthetic intermediates .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for cyclization efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to non-polar alternatives.
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) can improve coupling reactions for amine attachment .
Advanced: How should researchers resolve contradictory bioactivity data in enzyme inhibition assays?
- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. native proteins) and buffer conditions (pH, ionic strength).
- Structural Analysis : Compare binding modes using molecular docking to identify steric clashes or electronic mismatches caused by the 3-methoxyphenyl group versus analogs .
- Control Experiments : Test metabolite stability (e.g., demethylation of the methoxy group) to rule out off-target effects .
Advanced: What computational methods are effective for predicting reaction pathways or bioactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclization steps.
- Machine Learning (ML) : Train models on existing triazolo-pyrimidine datasets to predict reaction yields or bioactivity cliffs.
- ICReDD Framework : Integrate computational reaction path searches with experimental feedback to accelerate optimization (e.g., identifying solvent-free conditions) .
Methodological: How can pharmacokinetic properties (e.g., bioavailability) be assessed preclinically?
- Lipophilicity (LogP) : Measure via shake-flask or chromatographic methods to predict membrane permeability.
- In Vitro Assays : Use Caco-2 cell monolayers to assess intestinal absorption potential.
- Metabolic Stability : Incubate with liver microsomes to evaluate susceptibility to cytochrome P450 enzymes .
Advanced: What strategies mitigate low purity in scaled-up synthesis?
- Chromatography : Employ gradient elution in preparative HPLC to separate byproducts with similar polarity.
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal lattice formation and impurity exclusion .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Basic: What biological targets are associated with this compound’s structural analogs?
Analogous triazolo-pyrimidines target:
- Kinases (e.g., EGFR, VEGFR) via competitive ATP-binding inhibition.
- Epigenetic regulators (e.g., histone deacetylases) through chelation of catalytic zinc ions.
- Microbial enzymes (e.g., dihydrofolate reductase in antifolate-resistant strains) .
Advanced: How can researchers validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of the target protein upon compound binding.
- RNAi/CRISPR Knockdown : Compare compound efficacy in target-deficient vs. wild-type cell lines.
- Fluorescence Polarization : Track displacement of fluorescently labeled probes in live-cell imaging .
Methodological: What analytical workflows confirm regioselectivity in triazole-pyrimidine formation?
- NOE (Nuclear Overhauser Effect) NMR : Identify spatial proximity between triazole and pyrimidine protons.
- X-ray Crystallography : Resolve crystal structures to unambiguously assign substituent positions (e.g., 3-methyl vs. 7-amine groups) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen incorporation in the triazole ring .
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